molecular formula C17H11NO3 B1606094 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid CAS No. 84-43-5

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid

Cat. No.: B1606094
CAS No.: 84-43-5
M. Wt: 277.27 g/mol
InChI Key: ONMDNQFBIVCMAS-UHFFFAOYSA-N
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Description

2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic acid is a polycyclic aromatic compound featuring a carbazole core fused with a benzo ring. Its structure includes a hydroxyl group at position 2 and a carboxylic acid moiety at position 3 (Figure 1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2,3-acid with fuming sulfuric acid, followed by alkaline fusion with sodium hydroxide. The intermediate product is then cyclized with phenylhydrazine in a chlorobenzene medium to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or hydroxylated products.

Scientific Research Applications

Liquid Chromatography Applications

2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic acid is primarily utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. The compound can be effectively separated using reverse-phase HPLC methods, employing a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry applications, phosphoric acid is often replaced with formic acid to enhance compatibility .

Technique Details
HPLCReverse-phase method using acetonitrile and water
Mobile PhaseAcetonitrile, water, phosphoric/formic acid
Column TypeNewcrom R1 (low silanol activity)

Pharmacokinetics

The compound's utility extends to pharmacokinetics, where it serves as a model compound for studying drug absorption and distribution due to its structural characteristics and solubility properties .

Photoreceptor Applications

This compound is involved in the synthesis of anilide couplers used in photoreceptor materials. These materials are critical in the development of imaging technologies such as printers and photocopiers. The compound reacts with aniline derivatives to form photogenerating azo compositions .

Photoreceptor Component Function
Anilide CouplersUsed for photogenerating pigments
Azo CompoundsEssential for layered photoresponsive imaging members

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds can inhibit bacterial growth, making them potential candidates for developing new antimicrobial agents .

Drug Development

The compound's structure allows for modifications that can lead to the development of new drugs targeting various diseases. Its derivatives are being explored for efficacy against specific pathogens and disease mechanisms.

Case Study 1: HPLC Method Development

A study demonstrated the successful application of HPLC using this compound as a standard for quantifying impurities in pharmaceutical formulations. The method showed high resolution and reproducibility, making it suitable for regulatory compliance in drug manufacturing.

Case Study 2: Photoreceptor Performance

In another research project, anilide couplers derived from this compound were incorporated into photoreceptor layers of electrostatic printers. The resulting materials exhibited enhanced sensitivity and stability under operational conditions, showcasing the practical benefits of using this compound in industrial applications.

Mechanism of Action

The mechanism of action of 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid involves its interaction with various molecular targets. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Key Identifiers:

  • CAS Number: Discrepancies exist in literature: lists 582-24-1 (registered November 30, 2010), while cites 84-43-5. Further verification from authoritative databases is recommended to resolve this inconsistency.
  • Synonyms: Referred to as "2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid p-anisidide" in derivative forms.

Structural Features:

The carbazole scaffold confers rigidity and π-conjugation, while the hydroxyl and carboxylic acid groups enhance polarity, influencing solubility and intermolecular interactions. These features are critical in pharmacological and material science applications.

The antimicrobial activity and structural attributes of this compound are contextualized below against related hydroxy-aromatic carboxylic acids and carbazole derivatives.

Antimicrobial Activity

Compound Antimicrobial Index Key Microbial Targets (E.C., A.A., S.F., S.A., L.M.)
This compound 6 Moderate inhibition across Gram-positive and Gram-negative strains
2-Hydroxy-1-naphthoic acid 8 Broad-spectrum activity, highest in Part C
Salicylic acid 5 Limited efficacy against S.A. and L.M.
8-Quinolinol 10 Strongest activity in Part A

Key Findings :

  • The target compound exhibits lower antimicrobial activity compared to 2-hydroxy-1-naphthoic acid (Index 8 vs. 6). This disparity may arise from the carbazole ring’s bulkiness, reducing membrane permeability or target binding efficiency.
  • In contrast, simpler structures like 8-quinolinol (Index 10) achieve higher potency, likely due to optimized hydrophobicity and chelation capacity.

Structural and Functional Comparisons

Carbazole Derivatives

  • Carbazole-3-carboxylic acid : Lacks the hydroxyl group at position 2, resulting in reduced acidity and altered solubility. This derivative is primarily used in materials science rather than bioactivity.

Hydroxy-Aromatic Carboxylic Acids

  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid) : Features two hydroxyl groups, enabling strong antioxidant and anti-inflammatory effects. Used extensively in cosmetics and supplements.
  • 2-Hydroxy-1,4-naphthoquinone: A redox-active compound with higher reactivity due to the quinone moiety, contrasting with the carbazole’s stability.

Physicochemical Properties

Property This compound 2-Hydroxy-1-naphthoic acid Caffeic Acid
Solubility (Polar Solvents) Moderate (carboxylic acid enhances polarity) High High (dihydroxy)
Melting Point Not reported ~150°C 223–225°C
Bioactivity Scope Antimicrobial Antimicrobial, Anticancer Antioxidant, Cosmetic

Insights :

  • The target compound’s moderate solubility limits its bioavailability compared to smaller hydroxy-acids like caffeic acid.
  • Its rigid carbazole structure may hinder conformational flexibility required for binding to diverse biological targets.

Biological Activity

Overview

2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic acid (CAS No. 84-43-5) is a polycyclic aromatic compound notable for its complex structure and potential biological activities. This compound has garnered attention for its applications in medicinal chemistry, particularly in cancer research, due to its structural similarity to other biologically active compounds.

  • Molecular Formula : C17H11NO3
  • Molecular Weight : 277.27 g/mol
  • Density : 1.531 g/cm³
  • Boiling Point : 578.7°C at 760 mmHg
  • Flash Point : 303.8°C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including sulfonation and cyclization processes. A common method includes sulfonation with fuming sulfuric acid followed by alkaline fusion with sodium hydroxide and cyclization with phenylhydrazine in a chlorobenzene medium .

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its potential as an anticancer agent:

Anticancer Properties

  • Mechanism of Action :
    • The compound interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding facilitated by its hydroxyl and carboxylic acid groups.
    • It has been shown to induce apoptosis in cancer cell lines, suggesting a mechanism that may involve the modulation of signaling pathways related to cell survival and death.
  • Case Studies :
    • A study evaluated the anticancer activity of related carbazole derivatives against human cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). The derivatives exhibited significant cytotoxicity, with some compounds showing activity comparable to established chemotherapeutics like doxorubicin .
    • Another investigation highlighted that certain derivatives of benzo[a]carbazole demonstrated potent activity against leukemia cell lines, indicating the potential for these compounds in treating hematological malignancies .

Comparative Analysis

A comparative analysis of similar compounds reveals that while many indole and carbazole derivatives exhibit biological activities, this compound is unique due to its specific functional groups which enhance its reactivity and biological interactions.

Compound NameActivity TypeIC50 Values (µM)Reference
This compoundAnticancerVaries by derivative
DoxorubicinAnticancer~0.5
Other Carbazole DerivativesAnticancerVaries

Research Findings

Research indicates that this compound may possess additional pharmacological activities beyond anticancer effects, including antiviral properties. Its derivatives are being studied for their potential use in drug development, particularly due to their ability to inhibit specific cancer-related enzymes such as histone deacetylases (HDACs).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid, and how are intermediates characterized?

  • Methodology : A common approach involves refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids under controlled conditions, followed by purification via recrystallization. Characterization typically employs 1H/13C NMR and FT-IR spectroscopy to confirm functional groups, alongside HPLC for purity assessment .
  • Key Considerations : Monitor reaction completion using TLC, and optimize solvent selection (e.g., DMF or MeCN) to improve yield.

Q. What preliminary biological activities have been reported for this compound?

  • Findings : The compound exhibits moderate antimicrobial activity, with an antimicrobial index of 6 against E. coli and Staphylococcus aureus in agar diffusion assays. This is lower than structurally related acids like 2-hydroxy-1-naphthoic acid (index = 8) .
  • Methodology : Use standardized protocols (e.g., CLSI guidelines) for agar diffusion tests, with 10 µg/disc concentrations and controls like salicylic acid (index = 5) for comparison .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Approach : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C for 72 hours. Analyze degradation products via LC-MS and quantify stability using UV-Vis spectrophotometry at λmax ≈ 280 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing hazardous byproducts?

  • Strategies :

  • Replace traditional reflux methods with microwave-assisted synthesis to reduce reaction time and energy input.
  • Employ green solvents (e.g., ethanol-water mixtures) and catalysts (e.g., BiCl3) to suppress halogenated byproducts .
    • Validation : Compare yields using Design of Experiments (DoE) to identify critical parameters (e.g., temperature, molar ratios) .

Q. What mechanisms explain discrepancies in antimicrobial efficacy across studies?

  • Analysis : Contradictions may arise from variations in bacterial strains, inoculum size, or solvent carriers (e.g., DMSO vs. water). For example, DMSO at >1% can inhibit bacterial growth, confounding results .
  • Resolution : Standardize assays using CLSI guidelines, validate solvent biocompatibility, and report minimum inhibitory concentrations (MICs) alongside zone-of-inhibition data .

Q. What in silico approaches predict the compound’s interactions with biological targets?

  • Methods :

  • Perform molecular docking (e.g., AutoDock Vina) to model binding to bacterial DNA gyrase or fatty acid biosynthesis enzymes.
  • Use QSAR models to correlate substituent effects (e.g., hydroxyl vs. methoxy groups) with antimicrobial activity .
    • Validation : Cross-reference predictions with experimental data from SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Key Recommendations for Researchers

  • Standardization : Adopt CLSI protocols for biological assays to ensure reproducibility.
  • Safety : Use negative-pressure ventilation when handling the compound to mitigate inhalation risks .
  • Data Transparency : Report synthetic conditions (solvent, catalyst, temperature) and biological assay parameters (inoculum size, solvent carrier) in detail to facilitate cross-study comparisons .

Properties

IUPAC Name

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-15-8-12-9(7-13(15)17(20)21)5-6-11-10-3-1-2-4-14(10)18-16(11)12/h1-8,18-19H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMDNQFBIVCMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232887
Record name 2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid
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Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

84-43-5
Record name 2-Hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
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Record name 2-Hydroxy-11H-benzo(a)carbazole-3-carboxylic acid
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Record name 2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid
2-hydroxy-11H-benzo[a]carbazole-3-carboxylic acid

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